(1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride is a chiral amine compound with potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique stereochemistry and functional groups make it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentanone derivative.
Methoxylation: Introduction of the methoxy group at the 3-position of the cyclopentanone ring.
Reductive Amination: Conversion of the ketone to an amine via reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.
Resolution: Separation of the enantiomers to obtain the (1R,3R) configuration.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of N-methylcyclopentanamines.
Substitution: Formation of substituted cyclopentanamines.
Scientific Research Applications
(1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The methoxy and amine groups facilitate interactions with active sites, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-Methoxycyclopentan-1-amine: Lacks the N-methyl group.
(1R,3R)-N-methylcyclopentan-1-amine: Lacks the methoxy group.
(1S,3S)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride: Different stereochemistry.
Uniqueness
(1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-6-3-4-7(5-6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXFPGSKKYNTLN-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@H](C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.